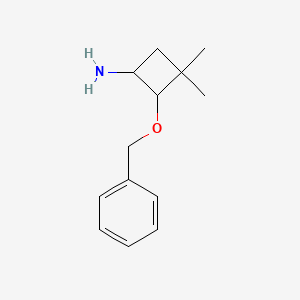

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine

Description

Historical Development of Cyclobutane Derivatives in Drug Discovery

Cyclobutane, first synthesized in 1907 by James Bruce and Richard Willstätter via hydrogenation of cyclobutene, remained a chemical curiosity until the late 20th century. Early applications focused on its photochemical reactivity, particularly in DNA crosslinking through cyclobutane pyrimidine dimers. However, the medicinal potential of cyclobutane derivatives gained traction with the recognition of their unique physicochemical properties:

- Puckered geometry : The non-planar structure introduces torsional strain, reducing conformational flexibility compared to larger rings like cyclohexane.

- Bond elongation : Cyclobutane’s C–C bonds (≈1.56 Å) are longer than those in unstrained alkanes (1.54 Å), enhancing π-character and enabling unconventional electronic interactions.

- Metabolic resistance : Despite high strain energy, cyclobutanes exhibit relative inertness toward oxidative metabolism, prolonging drug half-lives.

These attributes catalyzed their adoption in drug design, particularly for replacing planar aromatic systems or flexible alkenes. For example, cyclobutane rings now feature in antiviral agents, kinase inhibitors, and central nervous system (CNS) therapeutics.

Position of this compound within Cyclobutane Pharmacophores

The structural architecture of this compound (Table 1) reflects deliberate optimization of cyclobutane’s medicinal potential:

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular formula | C₁₃H₁₉NO |

| Cyclobutane substitution | 1-amine at C1, benzyloxy at C2, dimethyl at C3 |

| Stereochemistry | Potential for cis/trans isomerism at C1–C2 and C2–C3 bonds |

| Pharmacophoric elements | Benzyloxy (aromatic interaction), amine (hydrogen bonding), dimethyl (steric shielding) |

- Benzyloxy group : Serves as an aryl isostere, mimicking phenyl interactions while reducing metabolic liability compared to unsubstituted aromatics. In anticonvulsant research, benzyloxy motifs enhance Na⁺ channel modulation.

- Dimethyl substituents : The 3,3-dimethyl configuration imposes steric hindrance, flattening the cyclobutane ring and restricting rotation around adjacent bonds. This rigidity preorganizes the molecule for target binding, as seen in cyclobutane-containing protease inhibitors.

- Primary amine : Provides a hydrogen-bond donor for engaging polar residues in enzyme active sites or receptor pockets, a strategy validated in kinase inhibitor design.

This combination aligns with the “conformational restriction” paradigm, where cyclobutane’s strain limits rotational freedom, improving binding affinity and selectivity.

Significance in Contemporary Drug Development Programs

This compound epitomizes three modern drug design principles:

- Planarity reduction : The cyclobutane core disrupts molecular flatness, mitigating off-target interactions with promiscuous aromatic-binding pockets (e.g., hERG channels). This is critical for CNS drugs requiring blood-brain barrier penetration without cardiotoxicity.

- Metabolic shielding : The benzyloxy group’s ether linkage and dimethyl groups protect against cytochrome P450 oxidation, addressing a common failure point in preclinical candidates.

- Synergistic substituent effects : The amine and benzyloxy groups create a bifunctional pharmacophore capable of simultaneous hydrogen bonding and π-π stacking, as demonstrated in cyclobutane-based antiviral agents targeting viral proteases.

Ongoing studies explore its utility as a:

- Kinase inhibitor scaffold : Cyclobutane’s rigidity enables precise positioning of the amine and benzyloxy groups in ATP-binding pockets.

- Antimicrobial agent : Analogous to natural cyclobutane-containing sceptrins, the compound’s amphiphilic structure may disrupt bacterial membranes.

While clinical data remain unpublished, its structural kinship to validated pharmacophores underscores its potential as a versatile intermediate in hit-to-lead optimization.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-phenylmethoxycyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)8-11(14)12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXWNJURGNORRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1OCC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine typically involves the reaction of cyclobutanone with phenylmethanol in the presence of a base to form the phenylmethoxycyclobutane intermediate. This intermediate is then subjected to reductive amination using an amine source and a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted amines, ethers.

Scientific Research Applications

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Methoxy-2,2-dimethylcyclobutan-1-amine

- Molecular Formula: C₇H₁₅NO

- Key Differences :

- Smaller methoxy group reduces lipophilicity (logP ~1.2 estimated) compared to benzyloxy (logP ~2.5).

- Higher volatility: Methoxy’s lower molecular weight (129.20 g/mol) correlates with flammability risks (H226: flammable liquid) .

- Hazard Profile: Classified as corrosive (H314) and flammable, requiring stricter handling than benzyloxy analogues .

3-Butoxy-2,2-dimethylcyclobutan-1-amine

- Molecular Formula: C₁₀H₂₁NO

- Key Differences :

- Longer butoxy chain increases lipophilicity, enhancing membrane permeability in drug design contexts.

- Collision cross-section (CCS) data predicted via computational tools could aid in distinguishing it from benzyloxy/methoxy variants in mass spectrometry .

Biological Activity

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine is an organic compound characterized by its unique cyclobutane structure, which includes a benzyloxy group and a dimethyl substitution. Its molecular formula is and it has a molecular weight of approximately 205.3 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The amine functional group is crucial for interactions with biological targets such as receptors and enzymes.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.3 g/mol |

| Functional Groups | Amine, Benzyloxy |

| Cyclobutane Ring | Yes |

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

- Pharmacological Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Interaction with Enzymes : The compound's amine group allows it to interact with various enzymes, possibly acting as an inhibitor or modulator.

- Cell Viability Studies : In vitro studies have shown that derivatives of this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis.

Case Study: Neuroprotective Potential

A study evaluated the neuroprotective effects of structurally related compounds similar to this compound. The results indicated that modifications in the cyclobutane structure could enhance protective activity against oxidative stress in neuronal cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter release.

- Antioxidant Activity : The structural components may confer antioxidant properties, reducing oxidative damage in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine | 1518855-39-4 | Similar structure; different functional groups |

| 3,3-Dimethylcyclobutan-1-amine | 123788-48-7 | Lacks benzyloxy group; simpler structure |

| (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid | 9899995 | Contains carboxylic acid functionality; more complex |

Research Findings

Recent studies have focused on the synthesis and evaluation of analogs of this compound. These studies highlight:

- Synthesis Techniques : Various synthetic routes have been developed to create derivatives with enhanced biological activity.

- In Vitro Testing : Compounds have been tested for their ability to protect against cell death under stress conditions, showing promising results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.